1,2,2-Trimethyl-5-oxo-3-pyrrolidinecarboxylic acid
Description
1,2,2-Trimethyl-5-oxo-3-pyrrolidinecarboxylic acid (CAS 783349-92-8) is a pyrrolidine derivative characterized by a 5-oxo-pyrrolidine backbone with three methyl substituents at the 1- and 2-positions and a carboxylic acid group at the 3-position. Its structural features, such as steric hindrance from the trimethyl groups and the electron-withdrawing carboxylic acid moiety, influence its reactivity and physicochemical properties.
Properties
IUPAC Name |
1,2,2-trimethyl-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-8(2)5(7(11)12)4-6(10)9(8)3/h5H,4H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHNHROUKUVAHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC(=O)N1C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,2-Trimethyl-5-oxo-3-pyrrolidinecarboxylic acid can be synthesized through the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines. The reaction typically involves heating without a solvent or refluxing in ethanol (EtOH) or isopropanol (i-PrOH) with a catalytic amount of glacial acetic acid (HOAc) .
Industrial Production Methods
the general approach involves large-scale synthesis using the same cyclization reaction mentioned above, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2,2-Trimethyl-5-oxo-3-pyrrolidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the carboxylic acid group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of esters and amides.
Scientific Research Applications
1,2,2-Trimethyl-5-oxo-3-pyrrolidinecarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as analgesic and antihypoxic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,2-Trimethyl-5-oxo-3-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets and pathways. For example, as a GABA-receptor antagonist, it binds to GABA receptors and inhibits their activity, leading to various pharmacological effects such as anxiolytic and antiepileptic activities . The compound’s structure allows it to interact with multiple targets, contributing to its diverse biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues include:
Key Observations :
- Chirality : Compounds like (2S,3R)-3-(4-chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic acid (synthesized via enantioselective routes ) highlight the importance of stereochemistry in biological activity, a factor less explored in the target compound.
- Spectroscopic Properties : 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid has been extensively characterized via FT-IR, NMR, and DFT, revealing strong correlations between experimental and theoretical data . Similar analyses for the target compound are absent in available literature.
Computational and Experimental Data
- Comparable data for the target compound is lacking.
Biological Activity
1,2,2-Trimethyl-5-oxo-3-pyrrolidinecarboxylic acid (CAS No. 783349-92-8) is a compound of increasing interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.
1,2,2-Trimethyl-5-oxo-3-pyrrolidinecarboxylic acid is characterized by a pyrrolidine ring with a trimethyl substitution pattern and a carboxylic acid functional group. This unique structure contributes to its stability and solubility, making it suitable for various applications in organic chemistry and pharmaceuticals.
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
1. Analgesic Effects
Studies have shown that 1,2,2-trimethyl-5-oxo-3-pyrrolidinecarboxylic acid possesses analgesic properties. It has been suggested that these effects may be linked to its interaction with pain pathways in the central nervous system.
2. Antihypoxic Effects
The compound has demonstrated antihypoxic activity, which is beneficial in conditions where oxygen supply is compromised. This property may make it useful in treating respiratory disorders or during surgical procedures.
3. GABA-Receptor Antagonism
As a GABA receptor antagonist, the compound inhibits GABAergic activity, potentially leading to anxiolytic and antiepileptic effects. This mechanism highlights its relevance in neuropharmacology.
The biological activity of 1,2,2-trimethyl-5-oxo-3-pyrrolidinecarboxylic acid can be attributed to its ability to interact with specific molecular targets:
- GABA Receptors : By binding to GABA receptors, it inhibits their function, which may lead to increased neuronal excitability and reduced anxiety levels.
- Histamine-N-Methyl Transferase Inhibition : This inhibition could contribute to its antihypoxic effects by modulating histamine levels in the body.
Comparative Analysis with Similar Compounds
To understand the unique properties of 1,2,2-trimethyl-5-oxo-3-pyrrolidinecarboxylic acid, it is beneficial to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-Substituted 5-Oxopyrrolidine Carboxylic Acids | Similar core structure but different substituents | Varies; some exhibit analgesic effects |
| 2,2,5,5-Tetramethyl-3-Pyrrolin-1-Oxyl | Different substituents | Antioxidant properties |
The trimethyl substitution pattern in 1,2,2-trimethyl-5-oxo-3-pyrrolidinecarboxylic acid enhances its stability and solubility compared to other derivatives.
Case Studies
Several studies have highlighted the compound's potential therapeutic applications:
- Pain Management : Clinical trials are underway to evaluate its efficacy as an analgesic agent in chronic pain models.
- Respiratory Disorders : Research exploring its antihypoxic properties suggests potential use in managing conditions like chronic obstructive pulmonary disease (COPD) and asthma.
- Neurological Disorders : Its role as a GABA antagonist is being investigated for possible applications in treating anxiety disorders and epilepsy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
